6-bromo-N,N-dibutylpyridin-2-amine

Lipophilicity Membrane Permeability Pharmacokinetics

6-Bromo-N,N-dibutylpyridin-2-amine (CAS 1130556-45-4) is a disubstituted 2-aminopyridine derivative with the molecular formula C₁₃H₂₁BrN₂ and a molecular weight of 285.22 g/mol. It belongs to the class of 6-halogenated pyridin-2-amines, which are widely used as synthetic intermediates in medicinal chemistry and materials science.

Molecular Formula C13H21BrN2
Molecular Weight 285.22 g/mol
Cat. No. B8465136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N,N-dibutylpyridin-2-amine
Molecular FormulaC13H21BrN2
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=NC(=CC=C1)Br
InChIInChI=1S/C13H21BrN2/c1-3-5-10-16(11-6-4-2)13-9-7-8-12(14)15-13/h7-9H,3-6,10-11H2,1-2H3
InChIKeyWIWZRRPBOKHGTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N,N-dibutylpyridin-2-amine: Chemical Identity and Procurement Baseline


6-Bromo-N,N-dibutylpyridin-2-amine (CAS 1130556-45-4) is a disubstituted 2-aminopyridine derivative with the molecular formula C₁₃H₂₁BrN₂ and a molecular weight of 285.22 g/mol [1]. It belongs to the class of 6-halogenated pyridin-2-amines, which are widely used as synthetic intermediates in medicinal chemistry and materials science . The compound features a bromine atom at the 6-position and two n-butyl groups on the exocyclic nitrogen, imparting distinct physicochemical properties and reactivity compared to analogs with smaller alkyl substituents or different halogens .

Why 6-Bromo-N,N-dibutylpyridin-2-amine Cannot Be Replaced by In-Class Analogs


Within the 6-halopyridin-2-amine family, the combination of the 6-bromo substituent and the N,N-dibutyl group confers a unique lipophilicity and steric profile that directly impacts both synthetic utility and biological target engagement [1]. Substituting with smaller N-alkyl groups (e.g., N,N-dimethyl) reduces the calculated XLogP3-AA from 4.8 to approximately 2.5, which can drastically alter membrane permeability and pharmacokinetic behavior in cell-based assays [1][2]. Similarly, replacing bromine with chlorine changes the reactivity of the 6-position in cross-coupling reactions, affecting both yield and regioselectivity [3]. The evidence presented below demonstrates that 6-bromo-N,N-dibutylpyridin-2-amine offers quantifiable advantages in lipophilicity, synthetic accessibility, and specific biological activity that are not replicated by its closest structural analogs.

6-Bromo-N,N-dibutylpyridin-2-amine: Quantitative Differentiation Evidence


Lipophilicity (XLogP3-AA) Advantage over N,N-Dimethyl and Unsubstituted Analogs

The calculated XLogP3-AA for 6-bromo-N,N-dibutylpyridin-2-amine is 4.8, which is approximately 2.3 log units higher than the N,N-dimethyl analog (XLogP3-AA ≈ 2.5) and approximately 2.8 log units higher than the unsubstituted N,N-dibutylpyridin-2-amine (XLogP3-AA ≈ 2.0) [1][2]. This increased lipophilicity is a direct consequence of the extended butyl chains and the bromine atom, which together enhance the compound's ability to partition into lipid bilayers [1].

Lipophilicity Membrane Permeability Pharmacokinetics

Synthetic Accessibility: Metal-Free Amination with 98% Yield

6-Bromo-N,N-dibutylpyridin-2-amine can be synthesized from 2,6-dibromopyridine and dibutylamine using a transition metal-free amination protocol in dioxane with KN(SiMe₃)₂ as base, achieving a 98% isolated yield . This yield is significantly higher than typical copper-catalyzed Ullmann couplings for sterically hindered amines, which often range from 40–70% under comparable conditions [1].

Synthetic Methodology Green Chemistry Process Chemistry

Selectivity in Cross-Coupling: Controlled Reactivity at C6-Br

In a selective copper-catalyzed C–N bond-forming reaction with 2,6-dibromopyridine, the bromine at the 6-position of 6-bromo-N,N-dibutylpyridin-2-amine remains intact while the 2-bromine undergoes amination [1]. This contrasts with 2,6-dichloropyridine, where the lower reactivity of chlorine necessitates harsher conditions and often results in lower selectivity for mono-amination [2].

C–N Coupling Regioselectivity Synthetic Versatility

Weak nAChR Activity Confirms Suitability as a Negative Control

In a functional assay measuring agonist activity at the human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle), 6-bromo-N,N-dibutylpyridin-2-amine exhibited an EC₅₀ of 30,000 nM [1]. This weak potency (millimolar range) contrasts with potent nAChR agonists such as epibatidine (EC₅₀ < 10 nM) and nicotine (EC₅₀ ~1,000 nM) [2].

Nicotinic Acetylcholine Receptor Functional Assay Negative Control

6-Bromo-N,N-dibutylpyridin-2-amine: Evidence-Based Application Scenarios for Procurement


As a Lipophilic Building Block for CNS-Targeted Compound Libraries

With an XLogP3-AA of 4.8, 6-bromo-N,N-dibutylpyridin-2-amine provides a substantial lipophilicity increase over its N,N-dimethyl analog (Δ +2.3 log units) [1][2]. Medicinal chemists designing CNS-penetrant molecules should prioritize this compound when a high logP scaffold is required to achieve the desired blood-brain barrier permeability, as the bromine atom simultaneously offers a versatile handle for downstream diversification.

For High-Yield, Metal-Free Synthesis of Functionalized Pyridines

The transition metal-free amination protocol that produces 6-bromo-N,N-dibutylpyridin-2-amine in 98% yield makes this compound a cost-effective choice for academic and industrial laboratories seeking to avoid heavy metal contamination. This scenario is particularly relevant for process chemists scaling up reactions where palladium or copper removal would add significant cost and time.

As a Substrate for Sequential C–N/C–C Cross-Coupling Sequences

The retained C6-Br handle following selective C2-amination [3] allows for orthogonal functionalization. Researchers constructing unsymmetrical 2,6-disubstituted pyridine libraries should procure this compound as a key intermediate, as it enables a clear two-step diversification strategy not readily achievable with the less reactive 6-chloro analog.

As a Negative Control in nAChR Functional Screening Campaigns

The measured EC₅₀ of 30,000 nM at the human muscle nAChR [4] establishes this compound as a weak agonist. For high-throughput screening laboratories running nAChR agonist assays, 6-bromo-N,N-dibutylpyridin-2-amine can serve as a validated inactive comparator, providing a baseline signal that helps distinguish true hits from assay noise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-N,N-dibutylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.